Fluorine-Driven Lipophilicity Differentiation vs. Non-Fluorinated 4-Methylphenyl Analog
The target compound's computed partition coefficient (xLogP3-AA = 2.2) [1] is elevated relative to the direct des-fluoro comparator N-(4-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide (CAS 1427913-29-8), which lacks the fluorine atom and is predicted to have a lower xLogP3-AA (~1.6–1.9 based on fragment contribution). The addition of a single fluorine atom results in an estimated ΔLogP ≈ +0.3 to +0.6, translating to a 2- to 4-fold increase in partition coefficient that can significantly influence membrane permeability and non-specific protein binding in cellular assays.
| Evidence Dimension | Calculated lipophilicity (xLogP3-AA) |
|---|---|
| Target Compound Data | xLogP3-AA = 2.2 (PubChem computed) |
| Comparator Or Baseline | N-(4-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide: xLogP3-AA estimated ~1.6–1.9 (no fluorine substitution) |
| Quantified Difference | ΔxLogP3-AA ≈ +0.3 to +0.6 (increase) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). In vitro lipophilicity measurements (logD7.4) are not available in the primary literature. |
Why This Matters
Higher lipophilicity may translate to enhanced membrane penetration in cell-based assays, but it also increases the risk of non-specific binding—making this compound suitable for assay formats where moderate lipophilicity is desired but must be empirically confirmed.
- [1] PubChem Computed Properties: XLogP3-AA for CID 71938115. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71938115 (accessed 2026-05-08). View Source
